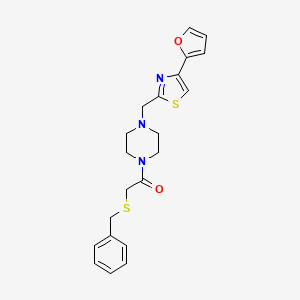
2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound featuring a unique blend of structural components, including thiazole, furan, piperazine, and a benzylthio group. This compound finds itself in the intersection of numerous scientific disciplines due to its potential biological activities and versatile chemical nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions, starting with readily available precursors:
Step 1: Thiazole and furan rings are individually synthesized or sourced from commercial suppliers.
Step 2: The furan-2-yl thiazole intermediate is then synthesized, usually through a cyclization reaction involving a functionalized furan derivative and a thiazole precursor.
Step 3: This intermediate undergoes alkylation with benzylthiol to introduce the benzylthio group.
Step 4: The resultant compound is then coupled with a piperazine derivative in a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
In industrial settings, the synthesis might involve variations to enhance yield and cost-efficiency:
Use of continuous flow reactors to improve reaction rates.
Catalytic processes to lower energy requirements and minimize byproducts.
Optimized purification methods such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone can undergo several types of reactions:
Oxidation: The thiazole and furan rings can be susceptible to oxidative cleavage under strong oxidizing conditions.
Reduction: Hydrogenation reactions may reduce the double bonds in the furan ring, potentially altering the compound's properties.
Substitution: The benzylthio group can participate in nucleophilic substitutions, opening pathways to further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The reactions typically yield various derivatives:
Oxidation Products: Cleaved fragments of the thiazole and furan rings.
Reduction Products: Saturated furan derivatives.
Substitution Products: Benzylthio-modified analogs with different nucleophiles.
Scientific Research Applications
2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone has garnered interest in multiple research fields:
Chemistry: Utilized in the development of new organic synthesis methodologies and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for therapeutic properties such as antimicrobial or anticancer activities.
Industry: Applied in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound's biological effects are often attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking or blocking natural ligands. The exact pathways involved vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone: : Lacks the benzylthio group, impacting its chemical reactivity and biological activity.
2-(Benzylthio)-1-(4-(methyl)piperazin-1-yl)ethanone: : Lacks the furan-2-yl thiazole moiety, altering its interaction with biological targets.
Its distinct structure provides a versatile platform for further modifications and the exploration of new chemical spaces.
Hopefully, this satisfies your curiosity about the compound! Do you want to delve deeper into any of these sections?
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c25-21(16-27-14-17-5-2-1-3-6-17)24-10-8-23(9-11-24)13-20-22-18(15-28-20)19-7-4-12-26-19/h1-7,12,15H,8-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIRDQUPNPLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














